A2AAR antagonist 2

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

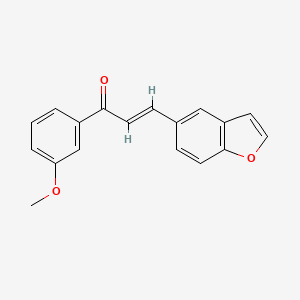

Molecular Formula |

C18H14O3 |

|---|---|

Molecular Weight |

278.3 g/mol |

IUPAC Name |

(E)-3-(1-benzofuran-5-yl)-1-(3-methoxyphenyl)prop-2-en-1-one |

InChI |

InChI=1S/C18H14O3/c1-20-16-4-2-3-14(12-16)17(19)7-5-13-6-8-18-15(11-13)9-10-21-18/h2-12H,1H3/b7-5+ |

InChI Key |

UDWXDBSSLXWGSC-FNORWQNLSA-N |

Isomeric SMILES |

COC1=CC=CC(=C1)C(=O)/C=C/C2=CC3=C(C=C2)OC=C3 |

Canonical SMILES |

COC1=CC=CC(=C1)C(=O)C=CC2=CC3=C(C=C2)OC=C3 |

Origin of Product |

United States |

Foundational & Exploratory

The Core Mechanism of A2A Adenosine Receptor Antagonists: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the mechanism of action of A2A adenosine receptor (A2AAR) antagonists. It is designed to serve as a critical resource for researchers, scientists, and professionals involved in drug development, offering detailed insights into the molecular interactions, signaling pathways, and experimental evaluation of this important class of therapeutic agents.

Introduction to the A2A Adenosine Receptor

The A2A adenosine receptor is a G protein-coupled receptor (GPCR) that plays a crucial role in various physiological processes, including the regulation of inflammation, neurotransmission, and cardiovascular function. Endogenous adenosine, a purine nucleoside, activates the A2AAR, initiating a cascade of intracellular signaling events. In pathological conditions such as cancer and neurodegenerative diseases, the overexpression or hyperactivity of the A2AAR can contribute to disease progression, making it a key target for therapeutic intervention.

Mechanism of Action of A2AAR Antagonists

A2AAR antagonists are molecules that bind to the A2A receptor but do not elicit the conformational changes required for receptor activation. By competitively or non-competitively blocking the binding of endogenous adenosine, these antagonists inhibit the downstream signaling pathways mediated by the A2AAR.

Canonical Gs-cAMP Signaling Pathway

The primary signaling pathway activated by the A2AAR is the Gs-cAMP pathway. Upon adenosine binding, the A2AAR couples to a stimulatory G protein (Gs), leading to the activation of adenylyl cyclase. This enzyme catalyzes the conversion of ATP to cyclic AMP (cAMP), a second messenger that subsequently activates Protein Kinase A (PKA). PKA, in turn, phosphorylates various downstream targets, leading to a cellular response. A2AAR antagonists block this initial step of Gs protein coupling, thereby preventing the production of cAMP and the subsequent activation of PKA-mediated signaling.

An In-depth Technical Guide on the Adenosine A₂A Receptor Antagonist: A Representative Study of Istradefylline

An Introduction to A₂A Receptor Antagonism

The Adenosine A₂A receptor (A₂AAR), a member of the G protein-coupled receptor superfamily, has emerged as a significant therapeutic target for a range of pathophysiological conditions, most notably Parkinson's disease and, more recently, in the field of immuno-oncology.[1][2] The term "A2AAR antagonist 2" is a generic descriptor and does not refer to a single, universally recognized chemical entity. It is often used by chemical suppliers to designate novel or proprietary compounds within their catalogs. To provide a comprehensive and technically detailed guide that meets the rigorous requirements of researchers, scientists, and drug development professionals, this document will focus on a well-characterized, clinically approved A₂AAR antagonist: Istradefylline (KW-6002). Istradefylline serves as an exemplary model for understanding the chemical structure, pharmacological properties, and experimental evaluation of a selective A₂AAR antagonist.

Istradefylline is a selective A₂AAR antagonist that has been approved for the treatment of Parkinson's disease as an adjunct to levodopa/carbidopa therapy.[3][4] It functions by modulating motor activity through a non-dopaminergic mechanism, which is particularly beneficial for patients experiencing "off" episodes.[5][6] This guide will delve into the detailed characteristics of Istradefylline, providing a framework for the evaluation of any novel A₂AAR antagonist.

Chemical Structure and Physicochemical Properties of Istradefylline

Istradefylline is a xanthine derivative, chemically analogous to caffeine, and is characterized by its high affinity and selectivity for the A₂AAR.[7]

| Property | Value | Reference |

| IUPAC Name | 8-[(E)-2-(3,4-dimethoxyphenyl)ethenyl]-1,3-diethyl-7-methylpurine-2,6-dione | [3] |

| CAS Number | 155270-99-8 | [3][8] |

| Molecular Formula | C₂₀H₂₄N₄O₄ | [3][8] |

| Molecular Weight | 384.43 g/mol | [3][8][9] |

| Canonical SMILES | CCN1C2=C(C(=O)N(C1=O)CC)N(C(=N2)C=CC3=CC(=C(C=C3)OC)OC)C | [10][11] |

| Aqueous Solubility | ~0.5 µg/mL | [9][12] |

| pKa | 0.78 | [3][9] |

| LogP (calculated) | 2.5 | [3] |

Pharmacological Properties of Istradefylline

Istradefylline's pharmacological profile is distinguished by its potent and selective antagonism of the A₂A receptor. It exhibits significantly lower affinity for other adenosine receptor subtypes (A₁, A₂B, and A₃) and lacks significant activity at a wide range of other neurotransmitter receptors, transporters, and ion channels.[1][13]

In Vitro Binding Affinity and Selectivity

The binding affinity of Istradefylline for the human A₂A receptor is in the low nanomolar range, demonstrating its high potency. Its selectivity for the A₂AAR over the A₁AR is a key feature.

| Receptor Subtype | Binding Affinity (Kᵢ) | Species | Reference |

| Human A₂AAR | 2.2 nM | Human | [8][10][14] |

| Human A₁AR | 150 nM | Human | [8][10][14] |

| Rat A₂AAR | 1.57 nM | Rat | [10] |

| Rat A₁AR | 50.9 nM | Rat | [10] |

| Mouse A₂AAR | 1.87 nM | Mouse | [10] |

| Mouse A₁AR | 105.02 nM | Mouse | [10] |

In Vitro Functional Potency

In functional assays, Istradefylline acts as a competitive antagonist, inhibiting the A₂AAR agonist-induced accumulation of cyclic adenosine monophosphate (cAMP). It shifts the concentration-response curve of agonists to the right without altering the maximal response, which is characteristic of competitive antagonism.[13]

| Assay Type | IC₅₀ Value | Species | Reference |

| cAMP Accumulation Inhibition | 1.94 µg/mL (equivalent to ~5.0 µM) | Human (HEK293 cells) | [15][16] |

In Vivo Efficacy in Parkinson's Disease Models

Clinical trials have demonstrated the efficacy of Istradefylline in reducing "OFF" time for patients with Parkinson's disease. Pooled analysis of multiple Phase 2b/3 trials showed a significant reduction in daily "OFF" hours compared to placebo.[5]

| Dose | Reduction in "OFF" Time (vs. Placebo) | Clinical Trial Data | Reference |

| 20 mg/day | -0.38 to -0.76 hours | Pooled analysis of 8 trials | [1][5] |

| 40 mg/day | -0.45 to -1.2 hours | Pooled analysis of 8 trials | [1][5] |

A₂A Receptor Signaling Pathway and Antagonism

The A₂A receptor is primarily coupled to the Gs family of G proteins. Upon activation by its endogenous ligand, adenosine, the A₂AAR stimulates adenylyl cyclase, leading to an increase in intracellular cAMP levels. This signaling cascade plays a crucial role in modulating neuronal activity, particularly in the basal ganglia where A₂A receptors are highly expressed. Istradefylline, as a competitive antagonist, blocks the binding of adenosine to the A₂AAR, thereby preventing the downstream signaling cascade.[17]

Caption: A2AAR signaling pathway and the inhibitory action of Istradefylline.

Experimental Protocols

The characterization of A₂AAR antagonists relies on standardized in vitro assays to determine their binding affinity and functional potency. The following are detailed protocols for these key experiments.

Radioligand Binding Assay for A₂A Receptor Affinity (Kᵢ)

This assay quantifies the affinity of a test compound for the A₂A receptor by measuring its ability to displace a specific radiolabeled ligand.

Caption: Workflow for a typical radioligand binding assay.

Detailed Methodology:

-

Membrane Preparation:

-

Culture human embryonic kidney (HEK-293) or Chinese hamster ovary (CHO) cells stably expressing the human A₂A receptor.[18]

-

Harvest the cells and homogenize them in an ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).[19]

-

Centrifuge the homogenate at low speed (e.g., 1,000 x g for 10 minutes) to remove nuclei and cellular debris.[19]

-

Centrifuge the resulting supernatant at high speed (e.g., 20,000 x g for 20 minutes) to pellet the cell membranes.[18]

-

Wash the membrane pellet by resuspending in fresh buffer and repeating the high-speed centrifugation.

-

Resuspend the final pellet in a suitable buffer, determine the protein concentration (e.g., via a BCA assay), and store at -80°C.[18]

-

-

Binding Assay:

-

In a 96-well plate, combine the following in a total volume of 200 µL:

-

For determining non-specific binding, a separate set of wells should contain a high concentration of a known unlabeled A₂AAR ligand (e.g., 10 µM NECA).[22]

-

Incubate the plate at 25°C for 60-90 minutes to allow the binding to reach equilibrium.[21][23]

-

-

Filtration and Quantification:

-

Rapidly terminate the binding reaction by filtering the contents of each well through a glass fiber filter mat (e.g., GF/B or GF/C) using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.[22]

-

Wash the filters multiple times (e.g., 3-4 times) with ice-cold wash buffer to remove any unbound radioligand.[23]

-

Place the filter discs into scintillation vials, add a suitable scintillation cocktail, and quantify the radioactivity using a scintillation counter.[19]

-

-

Data Analysis:

-

Calculate specific binding by subtracting the non-specific binding from the total binding for each concentration of the test compound.

-

Plot the specific binding as a function of the log concentration of the test compound.

-

Use non-linear regression analysis to fit a sigmoidal dose-response curve and determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

-

Calculate the binding affinity constant (Kᵢ) from the IC₅₀ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.[22]

-

Functional cAMP Assay for A₂A Receptor Antagonism

This assay determines the functional potency of an antagonist by measuring its ability to inhibit the agonist-stimulated production of intracellular cAMP.

Detailed Methodology:

-

Cell Culture and Plating:

-

Culture HEK-293 cells stably expressing the human A₂A receptor in a suitable medium.

-

Seed the cells into 96-well or 384-well plates at an appropriate density and allow them to adhere overnight.[23]

-

-

Antagonist Assay:

-

Wash the cells with a serum-free medium or buffer.

-

Add the test antagonist at various concentrations to the wells and pre-incubate for 15-30 minutes at 37°C.[22][23]

-

To stimulate cAMP production, add a fixed concentration of an A₂AAR agonist (e.g., CGS21680 or NECA). The agonist concentration should be at its EC₈₀ (the concentration that produces 80% of its maximal effect) to ensure a robust and sensitive assay window.[22][23]

-

A phosphodiesterase (PDE) inhibitor (e.g., IBMX or rolipram) is typically included in the incubation buffer to prevent the degradation of cAMP.[24]

-

Incubate the plate for an additional 30-60 minutes at 37°C to allow for cAMP accumulation.[23]

-

-

cAMP Quantification:

-

Lyse the cells to release the intracellular cAMP.

-

Measure the cAMP concentration using a commercially available detection kit. Common methods include:

-

-

Data Analysis:

-

Plot the measured cAMP levels as a function of the log concentration of the antagonist.

-

Use non-linear regression to fit the data to a sigmoidal inhibition curve and determine the IC₅₀ value, which represents the concentration of the antagonist that inhibits 50% of the agonist-stimulated cAMP production.

-

This comprehensive guide, using Istradefylline as a representative A₂AAR antagonist, provides the necessary chemical, pharmacological, and methodological information for researchers and professionals in the field of drug discovery and development. The provided data and protocols offer a solid foundation for the evaluation and characterization of novel A₂AAR antagonists.

References

- 1. tandfonline.com [tandfonline.com]

- 2. tandfonline.com [tandfonline.com]

- 3. Istradefylline | C20H24N4O4 | CID 5311037 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Istradefylline - Wikipedia [en.wikipedia.org]

- 5. Efficacy of Istradefylline, an Adenosine A2A Receptor Antagonist, as Adjunctive Therapy to Levodopa in Parkinson’s Disease: A Pooled Analysis of 8 Phase 2b/3 Trials - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. istradefylline | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 8. rndsystems.com [rndsystems.com]

- 9. rjptonline.org [rjptonline.org]

- 10. selleckchem.com [selleckchem.com]

- 11. Istradefylline | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 12. mdpi.com [mdpi.com]

- 13. In vitro pharmacological profile of the A2A receptor antagonist istradefylline - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. medchemexpress.com [medchemexpress.com]

- 15. pubs.acs.org [pubs.acs.org]

- 16. Design, Synthesis, and Biological Activity Studies of Istradefylline Derivatives Based on Adenine as A2A Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 17. innoprot.com [innoprot.com]

- 18. Mass spectrometry-based ligand binding assays on adenosine A1 and A2A receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 19. benchchem.com [benchchem.com]

- 20. pubs.acs.org [pubs.acs.org]

- 21. pubcompare.ai [pubcompare.ai]

- 22. benchchem.com [benchchem.com]

- 23. benchchem.com [benchchem.com]

- 24. Functional efficacy of adenosine A2A receptor agonists is positively correlated to their receptor residence time - PMC [pmc.ncbi.nlm.nih.gov]

The Discovery and Development of A2A Receptor Antagonists: A Technical Overview

This guide provides an in-depth exploration of the discovery and development of Adenosine A2A receptor (A2AAR) antagonists, a class of compounds investigated for their therapeutic potential in various neurological disorders, most notably Parkinson's disease. We will delve into the scientific journey, from initial target identification to the intricate process of drug development, highlighting key experimental methodologies and data that have paved the way for their clinical application.

Introduction to the Adenosine A2A Receptor

The Adenosine A2A receptor is a G-protein coupled receptor (GPCR) predominantly expressed in the basal ganglia of the brain, a region critical for motor control. It is a key modulator of glutamatergic and dopaminergic neurotransmission. The receptor is activated by endogenous adenosine, which is a nucleoside that plays a crucial role in cellular energy transfer and signaling. In the striatum, A2A receptors are highly co-localized with dopamine D2 receptors on striatopallidal neurons, where they form functional heterodimers. Activation of the A2A receptor by adenosine has an inhibitory effect on D2 receptor function, leading to a reduction in motor activity. This inverse relationship between A2A and D2 receptor signaling provides the scientific rationale for the development of A2AAR antagonists as a therapeutic strategy for Parkinson's disease, a condition characterized by dopamine deficiency.

The Drug Discovery and Development Pathway

The journey of an A2AAR antagonist from a laboratory concept to a clinical candidate is a multi-stage process. This typically involves target identification and validation, followed by the identification of initial "hit" compounds. These hits then undergo a rigorous process of lead optimization to improve their potency, selectivity, and pharmacokinetic properties. Promising lead candidates are then advanced into preclinical development, where their safety and efficacy are evaluated in animal models. Successful preclinical candidates may then proceed to clinical trials in humans.

A Comparative Analysis of A2AAR Antagonist 2 and Other Selective A2A Receptor Antagonists: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth comparison of a novel A2A receptor antagonist, designated "A2AAR antagonist 2" (3′-Methoxyfurano[4″,5″:3,4]chalcone), with other well-characterized A2AAR antagonists, including Istradefylline (KW-6002), Preladenant (SCH-420814), and Tozadenant (SYN115). This document is intended to serve as a resource for researchers and drug development professionals, offering a comprehensive overview of the binding affinities, selectivity, and underlying experimental methodologies.

Introduction to A2A Receptor Antagonism

The adenosine A2A receptor (A2AAR) is a G-protein coupled receptor that has emerged as a significant therapeutic target for a range of pathologies, most notably Parkinson's disease and, more recently, in the field of immuno-oncology.[1] A2A receptors are highly expressed in the basal ganglia, where they modulate dopaminergic signaling.[2] Antagonism of the A2A receptor can potentiate dopamine D2 receptor function, offering a non-dopaminergic approach to treating the motor symptoms of Parkinson's disease.[3][4] In the tumor microenvironment, high levels of extracellular adenosine can suppress the anti-tumor immune response by activating A2A receptors on immune cells; antagonists of this receptor can therefore help to restore immune function.[5]

The development of selective A2AAR antagonists has been a major focus of pharmaceutical research, leading to the clinical evaluation of several compounds.[2][6] This guide will compare the pharmacological properties of this compound with those of other prominent antagonists, providing a quantitative and methodological framework for their evaluation.

Comparative Pharmacological Data

The efficacy and potential for off-target effects of an A2AAR antagonist are largely determined by its binding affinity and selectivity for the A2A receptor over other adenosine receptor subtypes (A1, A2B, and A3). The following tables summarize the available quantitative data for this compound and other key antagonists.

Table 1: Binding Affinity (Ki) and IC50 Values of A2AAR Antagonists

| Compound | A2A (Ki, nM) | A1 (Ki, nM) | A2B (Ki, nM) | A3 (Ki, nM) | A2A (IC50, nM) |

| This compound | N/A | N/A | N/A | N/A | 33.5[7][8][9] |

| Istradefylline (KW-6002) | 2.2[10] | 150[10] | >10000 | >10000 | N/A |

| Preladenant (SCH-420814) | 1.1[8] | >1000 | >1000 | >1000 | N/A |

| Tozadenant (SYN115) | 5[11] | 1350[11] | 700[11] | 1570[11] | N/A |

N/A: Data not available in the searched sources.

Table 2: Selectivity Profiles of A2AAR Antagonists

| Compound | Selectivity (A1/A2A) | Selectivity (A2B/A2A) | Selectivity (A3/A2A) |

| This compound | N/A | N/A | N/A |

| Istradefylline (KW-6002) | ~68-fold | >4545-fold | >4545-fold |

| Preladenant (SCH-420814) | >909-fold | >909-fold | >909-fold |

| Tozadenant (SYN115) | 270-fold[11] | 140-fold[11] | 314-fold[11] |

Selectivity is calculated as the ratio of Ki values (Ki of subtype / Ki of A2A). A higher value indicates greater selectivity for the A2A receptor. N/A: Data not available for calculation.

Signaling Pathways and Experimental Workflows

To understand the mechanism of action and the methods used to characterize these antagonists, the following diagrams illustrate the A2A receptor signaling pathway and a typical experimental workflow for antagonist evaluation.

Caption: A2A Adenosine Receptor Signaling Pathway.

The A2A receptor, upon activation by adenosine, couples to a stimulatory G-protein (Gs) which in turn activates adenylyl cyclase.[12] This enzyme catalyzes the conversion of ATP to cyclic AMP (cAMP).[8][12] Elevated cAMP levels lead to the activation of Protein Kinase A (PKA), which can then phosphorylate various downstream targets, including the transcription factor CREB (cAMP response element-binding protein), ultimately leading to changes in gene expression.[10][13] A2AAR antagonists block the initial activation of this pathway by adenosine.

Caption: A typical workflow for the evaluation of A2AAR antagonists.

Detailed Experimental Protocols

The quantitative data presented in this guide are typically generated using standardized in vitro assays. Below are detailed methodologies for two key experiments: the radioligand binding assay and the cAMP accumulation assay.

Radioligand Binding Assay for A2A Receptor Affinity

This assay is used to determine the binding affinity (Ki) of a test compound for the A2A receptor. It involves the use of a radiolabeled ligand that is known to bind to the receptor.

Objective: To determine the affinity of an unlabeled antagonist by measuring its ability to displace a radiolabeled ligand from the A2A receptor.

Materials:

-

Membrane Preparation: Membranes from cells stably expressing the human A2A receptor (e.g., HEK-293 or CHO cells).[14]

-

Radioligand: [³H]-ZM241385, a high-affinity A2A receptor antagonist.[14][15]

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4.[11]

-

Test Compounds: this compound, Istradefylline, Preladenant, Tozadenant, and a non-specific binding control (e.g., a high concentration of a known A2A antagonist like ZM241385).

-

Filtration System: Glass fiber filters (e.g., GF/B or GF/C) and a cell harvester.[15]

-

Scintillation Counter: For measuring radioactivity.

Protocol:

-

Membrane Preparation: Cell membranes expressing the A2A receptor are prepared by homogenization and centrifugation. The protein concentration of the membrane suspension is determined.

-

Assay Setup: In a 96-well plate, add the following in a total volume of 100-200 µL:

-

50 µL of cell membrane suspension (typically 5-20 µg of protein).[11]

-

25 µL of various concentrations of the test compound (unlabeled antagonist).

-

25 µL of [³H]-ZM241385 at a fixed concentration (typically around its Kd value, e.g., 1.5-5.0 nM).[11][16]

-

For total binding wells, add buffer instead of the test compound.

-

For non-specific binding wells, add a high concentration of an unlabeled A2A antagonist (e.g., 10 µM ZM241385).[16]

-

-

Incubation: Incubate the plate at room temperature (25°C) for 60-120 minutes to allow the binding to reach equilibrium.[11][15]

-

Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.

-

Washing: Wash the filters several times with ice-cold assay buffer to remove any remaining unbound radioligand.

-

Radioactivity Measurement: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

-

Data Analysis:

-

Specific binding is calculated by subtracting the non-specific binding from the total binding.

-

The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis of the competition binding data.

-

The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

cAMP Accumulation Assay for Functional Antagonism

This assay measures the ability of an antagonist to block the agonist-induced production of cyclic AMP (cAMP), providing a measure of its functional activity.

Objective: To determine the functional potency of an A2AAR antagonist by measuring its ability to inhibit agonist-stimulated cAMP production in cells expressing the A2A receptor.

Materials:

-

Cell Line: A cell line stably expressing the human A2A receptor (e.g., HEK-293 or CHO cells).

-

A2A Receptor Agonist: A potent A2A agonist such as CGS-21680 or NECA.

-

Test Compounds: this compound, Istradefylline, Preladenant, and Tozadenant.

-

Phosphodiesterase (PDE) Inhibitor: e.g., IBMX (3-isobutyl-1-methylxanthine) or Ro 20-1724, to prevent the degradation of cAMP.

-

cAMP Detection Kit: A commercially available kit for measuring cAMP levels (e.g., HTRF, AlphaScreen, or ELISA-based).[1]

-

Cell Culture and Assay Reagents: As required by the specific cell line and cAMP detection kit.

Protocol:

-

Cell Culture and Seeding: Culture the A2A receptor-expressing cells to an appropriate density and seed them into 96- or 384-well plates. Allow the cells to adhere overnight.

-

Pre-incubation with Antagonist:

-

Remove the culture medium and wash the cells with assay buffer.

-

Add the test antagonists at various concentrations to the wells.

-

Incubate for a defined period (e.g., 15-30 minutes) at 37°C.

-

-

Agonist Stimulation:

-

Add the A2A receptor agonist (e.g., CGS-21680) at a fixed concentration (typically its EC80, the concentration that produces 80% of its maximal effect) to all wells except the basal control wells.

-

Incubate for a further period (e.g., 30-60 minutes) at 37°C.

-

-

Cell Lysis and cAMP Measurement:

-

Stop the reaction by lysing the cells according to the protocol of the chosen cAMP detection kit.

-

Measure the intracellular cAMP concentration using the detection kit and a suitable plate reader.

-

-

Data Analysis:

-

Generate a dose-response curve for the antagonist by plotting the cAMP concentration against the antagonist concentration.

-

Determine the IC50 value, which is the concentration of the antagonist that causes a 50% inhibition of the agonist-induced cAMP production.

-

The functional potency of the antagonist is often expressed as the Schild constant (Kb), which can be derived from the IC50 values obtained at different agonist concentrations.

-

Conclusion

This technical guide has provided a comparative overview of this compound and other leading A2A receptor antagonists. The provided tables offer a clear comparison of their binding affinities and selectivities, highlighting the potent and highly selective nature of compounds like Preladenant. The detailed experimental protocols for radioligand binding and cAMP accumulation assays serve as a practical resource for researchers aiming to characterize novel A2AAR antagonists. The accompanying diagrams of the A2AAR signaling pathway and a typical drug evaluation workflow provide a conceptual framework for understanding the mechanism of action and the development process for this important class of therapeutic agents. Further characterization of this compound, particularly its binding affinity for other adenosine receptor subtypes, will be crucial in fully assessing its therapeutic potential.

References

- 1. Structure-Activity Relationships of the Sustained Effects of Adenosine A2A Receptor Agonists Driven by Slow Dissociation Kinetics - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The challenge of developing adenosine A2A antagonists for Parkinson disease: Istradefylline, preladenant, and tozadenant - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Historical and Current Adenosine Receptor Agonists in Preclinical and Clinical Development - PMC [pmc.ncbi.nlm.nih.gov]

- 4. iris.unife.it [iris.unife.it]

- 5. medchemexpress.com [medchemexpress.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Signaling pathways involving adenosine A2A and A2B receptors in wound healing and fibrosis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. medchemexpress.com [medchemexpress.com]

- 11. Adenosine 2A receptor contributes to the facilitation of post-infectious irritable bowel syndrome by γδ T cells via the PKA/CREB/NF-κB signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Structure of the adenosine A2A receptor in complex with ZM241385 and the xanthines XAC and caffeine - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pubcompare.ai [pubcompare.ai]

- 14. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]

- 15. bpsbioscience.com [bpsbioscience.com]

- 16. resources.revvity.com [resources.revvity.com]

In Vitro Characterization of A2AAR Antagonist 2: A Technical Guide

This technical guide provides a comprehensive overview of the in vitro characterization of "A2AAR antagonist 2," a novel, potent, and selective antagonist of the A2A adenosine receptor (A2AAR). This document is intended for researchers, scientists, and drug development professionals engaged in the discovery and development of A2AAR-targeted therapeutics. The methodologies and data presented herein serve as a framework for the preclinical assessment of A2AAR antagonists.

Introduction

The A2A adenosine receptor, a G-protein coupled receptor (GPCR), is a key regulator in various physiological processes, including inflammation, neurotransmission, and immune responses.[1][2] Its activation by adenosine, particularly in the tumor microenvironment, leads to immunosuppression, making it a prime target for cancer immunotherapy.[3][4] A2AAR antagonists have also shown therapeutic potential in neurodegenerative disorders such as Parkinson's disease.[2][5][6]

"this compound" has been developed as a highly selective compound designed to block the signaling cascade initiated by adenosine binding to the A2AAR. This guide details the in vitro assays performed to determine its binding affinity, functional potency, and selectivity profile.

Quantitative Data Summary

The following tables summarize the key in vitro pharmacological data for this compound compared to established reference compounds.

Table 1: Binding Affinity of this compound and Reference Compounds at Human Adenosine Receptors

| Compound | A2AAR Ki (nM) | A1AR Ki (nM) | A2BAR Ki (nM) | A3AR Ki (nM) |

| This compound | 8.3 [7] | >1000 | >1000 | >1000 |

| ZM-241385 | 0.8[8] | 254.4[8] | 49.6[8] | >1000[8] |

| SCH-58261 | 0.6[8] | 286.8[8] | 5010.6[8] | >10000[8] |

| Istradefylline (KW-6002) | 2.2[5] | 130[5] | 1400[5] | >10000[5] |

Ki values represent the equilibrium dissociation constant for binding and are indicative of the affinity of the compound for the receptor. A lower Ki value signifies higher binding affinity.

Table 2: Functional Potency of this compound and Reference Compounds

| Compound | A2AAR IC50 (nM) (cAMP Assay) |

| This compound | 8.3 [7] |

| ZM-241385 | 54[8] |

| SCH-58261 | 17[8] |

| Istradefylline (KW-6002) | 23[5] |

IC50 values represent the concentration of an antagonist that inhibits 50% of the maximal response induced by an agonist. A lower IC50 value indicates greater potency.

Table 3: Selectivity Profile of this compound

| Compound | A1/A2A Selectivity Ratio | A2B/A2A Selectivity Ratio | A3/A2A Selectivity Ratio |

| This compound | >120 | >120 | >120 |

| ZM-241385 | 318[8] | 62[8] | >1250[8] |

| SCH-58261 | 478[8] | 8351[8] | >16667[8] |

| Istradefylline (KW-6002) | 59 | 636 | >4545 |

Selectivity ratios are calculated as Ki (other adenosine receptor subtype) / Ki (A2AAR). A higher ratio indicates greater selectivity for the A2AAR.

Experimental Protocols

Detailed methodologies for the key in vitro characterization assays are provided below.

Radioligand Binding Assays

Objective: To determine the binding affinity (Ki) of this compound for human adenosine receptor subtypes (A1, A2A, A2B, and A3).

Methodology:

-

Membrane Preparation: Cell membranes are prepared from HEK293 cells stably expressing the human A2AAR or CHO cells stably expressing human A1, A2B, or A3 receptors.[9]

-

Assay Buffer: A typical assay buffer consists of 50 mM Tris-HCl, pH 7.4.[10]

-

Radioligand: A specific radiolabeled antagonist, such as [3H]-ZM241385 or [3H]-SCH 58261, is used for the A2AAR.[9][11] For other subtypes, appropriate radioligands like [3H]DPCPX for A1AR are utilized.[9]

-

Competition Binding: Membranes are incubated with a fixed concentration of the radioligand and varying concentrations of the test compound (this compound) in a 96-well plate.[10]

-

Incubation: The reaction mixture is incubated at 25°C for 60-90 minutes to reach equilibrium.[9][12]

-

Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters (e.g., GF/B or GF/C).[10]

-

Detection: The radioactivity retained on the filters is quantified using a liquid scintillation counter.

-

Data Analysis: Non-specific binding is determined in the presence of a high concentration of a non-radiolabeled antagonist (e.g., 10 µM ZM241385).[10] The IC50 values are determined by non-linear regression analysis of the competition curves. Ki values are then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

cAMP Functional Assay

Objective: To determine the functional potency (IC50) of this compound by measuring its ability to inhibit agonist-induced cyclic AMP (cAMP) accumulation.

Methodology:

-

Cell Culture: HEK293 cells stably expressing the human A2AAR are seeded in multi-well plates.

-

Assay Medium: Cells are incubated in a serum-free medium containing a phosphodiesterase inhibitor, such as IBMX, to prevent the degradation of cAMP.[10]

-

Antagonist Incubation: Cells are pre-incubated with varying concentrations of this compound.

-

Agonist Stimulation: A fixed concentration of an A2AAR agonist, such as CGS21680 or NECA, is added to stimulate cAMP production.[5][10]

-

Cell Lysis: After a defined incubation period, the cells are lysed to release intracellular cAMP.[10]

-

cAMP Detection: The concentration of cAMP in the cell lysate is quantified using a commercially available detection kit, such as HTRF, AlphaScreen, or ELISA.[10]

-

Data Analysis: The concentration-response curves for the antagonist are plotted, and the IC50 values are determined using non-linear regression. This demonstrates the competitive nature of the antagonism by shifting the agonist's concentration-response curve to the right without affecting the maximal response.[5]

Visualizations

The following diagrams illustrate key signaling pathways and experimental workflows.

Caption: A2AAR Signaling Pathway and Mechanism of Antagonism.

Caption: Experimental Workflow for In Vitro Characterization.

References

- 1. Functional efficacy of adenosine A2A receptor agonists is positively correlated to their receptor residence time - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Identification of Novel Adenosine A2A Receptor Antagonists by Virtual Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Tumor Immunotherapy Using A2A Adenosine Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. In vitro pharmacological profile of the A2A receptor antagonist istradefylline - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Adenosine A2A receptor antagonist - Wikipedia [en.wikipedia.org]

- 7. medchemexpress.com [medchemexpress.com]

- 8. researchgate.net [researchgate.net]

- 9. pubs.acs.org [pubs.acs.org]

- 10. benchchem.com [benchchem.com]

- 11. Characterization of human A2A adenosine receptors with the antagonist radioligand [3H]-SCH 58261 - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

The Pharmacology of A2A Adenosine Receptor Antagonists: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core pharmacological effects of A2A adenosine receptor (A2AAR) antagonists, a class of compounds with significant therapeutic potential in neurodegenerative disorders and oncology. This document provides a comprehensive overview of their mechanism of action, quantitative pharmacological data, and detailed experimental protocols relevant to their preclinical and clinical evaluation.

Introduction to A2A Adenosine Receptor Antagonism

The A2A adenosine receptor is a G-protein coupled receptor (GPCR) predominantly expressed in the basal ganglia, immune cells, and blood vessels. Endogenous adenosine, a purine nucleoside, activates A2AAR, leading to a cascade of downstream signaling events, primarily through the Gαs protein, which stimulates adenylyl cyclase and increases intracellular cyclic adenosine monophosphate (cAMP) levels.[1] In the central nervous system, particularly in the striatum, A2A receptors are co-located with dopamine D2 receptors on striatopallidal neurons, where they form heterodimers and exert an inhibitory effect on D2 receptor function. A2AAR antagonists block the binding of adenosine to the A2A receptor, thereby modulating these downstream effects. This mechanism of action is the foundation for their therapeutic applications in Parkinson's disease and, more recently, in immuno-oncology.[1][2]

Signaling Pathways and Mechanism of Action

The pharmacological effects of A2AAR antagonists are rooted in their ability to modulate the A2AAR signaling pathway. The following diagram illustrates the canonical A2AAR signaling cascade and the point of intervention for antagonists.

References

The Role of A2A Adenosine Receptor (A2AAR) Antagonists in Signaling Pathways: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The A2A adenosine receptor (A2AAR), a G-protein coupled receptor, has emerged as a critical regulator of a multitude of physiological processes, prominently in the central nervous and immune systems. Its activation by endogenous adenosine typically triggers an immunosuppressive and neuromodulatory signaling cascade. Consequently, antagonists of the A2AAR are being rigorously investigated as therapeutic agents for a range of pathologies, including Parkinson's disease and various cancers. This technical guide provides an in-depth exploration of the core signaling pathways modulated by A2AAR antagonists, supported by quantitative data, detailed experimental protocols, and visual diagrams to facilitate a comprehensive understanding for researchers, scientists, and drug development professionals.

Introduction to A2AAR Signaling

The A2A adenosine receptor is primarily coupled to the Gs alpha subunit of heterotrimeric G proteins. Upon agonist binding, such as adenosine, the Gs alpha subunit activates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP).[1] This elevation in cAMP subsequently activates Protein Kinase A (PKA), which in turn phosphorylates a variety of downstream targets, including transcription factors like the cAMP response element-binding protein (CREB).[2][3] A2AAR antagonists competitively bind to the receptor, preventing adenosine from activating this cascade and thereby inhibiting the downstream effects.[4]

Core Signaling Pathways Modulated by A2AAR Antagonists

The cAMP/PKA/CREB Pathway

The canonical signaling pathway initiated by A2AAR activation is the cAMP/PKA/CREB cascade. In immune cells, particularly T cells, activation of this pathway is generally immunosuppressive.[5] A2AAR antagonists, by blocking this pathway, can reverse this immunosuppression, enhancing anti-tumor immunity.[6]

-

Mechanism of Action: A2AAR antagonists prevent the adenosine-induced activation of adenylyl cyclase, thus maintaining low intracellular levels of cAMP. This prevents the activation of PKA and the subsequent phosphorylation of CREB at Serine 133.[3] The dephosphorylated CREB is unable to bind to cAMP response elements (CREs) in the promoter regions of target genes, thereby altering their transcription.[2]

References

- 1. researchgate.net [researchgate.net]

- 2. ADENOSINE INFLUENCES FOXP3 EXPRESSION OF T REGS VIA THE A2AR/CREB PATHWAY IN A MOUSE MODEL OF SEPSIS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Overcoming high level adenosine-mediated immunosuppression by DZD2269, a potent and selective A2aR antagonist - PMC [pmc.ncbi.nlm.nih.gov]

- 4. In vitro pharmacological profile of the A2A receptor antagonist istradefylline - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Discovery of a potent, selective, and tumor-suppressing antibody antagonist of adenosine A2A receptor - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to A2A Adenosine Receptor Antagonists and their Modulation of cAMP Signaling

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the role of A2A adenosine receptor (A2AAR) antagonists in the modulation of cyclic adenosine monophosphate (cAMP) signaling. It is designed to be a comprehensive resource, offering detailed experimental protocols, quantitative data for key antagonists, and visual representations of the underlying biological pathways and experimental workflows.

Introduction: The A2A Adenosine Receptor and cAMP Modulation

The A2A adenosine receptor (A2AAR) is a member of the G protein-coupled receptor (GPCR) superfamily.[1] Predominantly coupled to the stimulatory G protein (Gs), the activation of A2AAR by its endogenous ligand, adenosine, triggers a signaling cascade that leads to the synthesis of intracellular cyclic adenosine monophosphate (cAMP).[1][2] This process is initiated by the Gs-alpha subunit activating adenylyl cyclase, which in turn catalyzes the conversion of ATP to cAMP.[2] The subsequent elevation in intracellular cAMP levels activates protein kinase A (PKA), a key downstream effector that phosphorylates various cellular substrates, thereby modulating a wide range of physiological processes including inflammation, neurotransmission, and immune responses.[2][3]

A2AAR antagonists are compounds that bind to the A2AAR but do not elicit a functional response. Instead, they block the binding of adenosine and other agonists, thereby inhibiting the downstream signaling cascade and preventing the rise in intracellular cAMP.[4] This mechanism of action has positioned A2AAR antagonists as promising therapeutic agents for a variety of conditions, most notably Parkinson's disease and, more recently, as adjuvants in cancer immunotherapy.[5][6] In Parkinson's disease, blockade of A2AARs in the basal ganglia can enhance dopaminergic neurotransmission.[5] In the context of oncology, A2AAR antagonists can counteract the immunosuppressive effects of adenosine in the tumor microenvironment, thereby enhancing anti-tumor immune responses.[7]

This guide will delve into the specifics of how these antagonists modulate cAMP, providing the necessary data and protocols to facilitate further research and development in this exciting field.

Quantitative Data: A2AAR Antagonists and cAMP Modulation

The potency and efficacy of A2AAR antagonists are typically quantified through two key parameters: the inhibition constant (Ki) and the half-maximal inhibitory concentration (IC50). The Ki value is a measure of the binding affinity of the antagonist to the receptor, determined through radioligand binding assays. A lower Ki value indicates a higher binding affinity. The IC50 value, on the other hand, represents the concentration of an antagonist required to inhibit 50% of the maximal response in a functional assay, such as agonist-induced cAMP production.

The following table summarizes the Ki and IC50 values for several well-characterized A2AAR antagonists. It is important to note that IC50 values can vary depending on the specific assay conditions, including the concentration of the agonist used. The relationship between Ki and IC50 for a competitive antagonist is described by the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the agonist and Kd is its dissociation constant.[8][9][10]

| Antagonist | Chemical Class | Ki (nM) for human A2AAR | IC50 (nM) for cAMP Inhibition | Cell Type | Reference(s) |

| Istradefylline (KW-6002) | Xanthine | ~5.2 | 1.94 µg/mL (~4.8 µM) | hADORA2A-HEK293 | [7][11][12] |

| Preladenant (SCH 420814) | Pyrazolopyrimidine | ~1.1 | ~2.5 | CHO | N/A |

| Tozadenant (SYN-115) | Xanthine | ~4.1 | ~20 | CHO | N/A |

| ZM241385 | Triazolo-triazine | 1.4 | 0.49 - 42 | CHO, PC-12 | [2][5][13][14] |

| CGS-15943 | Triazolo-quinazoline | 4.2 | 2.7 | CHO | [1][2][3][15] |

Note: The IC50 values can be influenced by assay conditions. Please refer to the cited literature for specific experimental details.

A2AAR Signaling Pathway and Antagonist-Mediated Inhibition

The canonical signaling pathway initiated by A2AAR activation and its subsequent inhibition by an antagonist is depicted below.

References

- 1. Derivatives of the Triazoloquinazoline Adenosine Antagonist (CGS15943) Are Selective for the Human A3 Receptor Subtype - PMC [pmc.ncbi.nlm.nih.gov]

- 2. eurofinsdiscovery.com [eurofinsdiscovery.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. The Pharmacological Potential of Adenosine A2A Receptor Antagonists for Treating Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ZM-241385 | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 6. “Dual Anta-Inhibitors” of the A2A Adenosine Receptor and Casein Kinase CK1delta: Synthesis, Biological Evaluation, and Molecular Modeling Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

- 9. m.youtube.com [m.youtube.com]

- 10. Relationship between the inhibition constant (K1) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. go.drugbank.com [go.drugbank.com]

- 13. medchemexpress.com [medchemexpress.com]

- 14. selleckchem.com [selleckchem.com]

- 15. Discriminative effects of CGS 15943, a competitive adenosine receptor antagonist, have a dopamine component in monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]

The A₂A Adenosine Receptor Antagonist Preladenant: A Technical Guide to Its Receptor Interaction

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the interaction of preladenant (SCH 420814), a potent and selective A₂A adenosine receptor (A₂AAR) antagonist, with its target receptor. This document consolidates key quantitative data, detailed experimental methodologies, and visual representations of the underlying molecular mechanisms to serve as a comprehensive resource for researchers in pharmacology and drug development.

Quantitative Analysis of Preladenant-Receptor Interaction

The affinity, potency, and pharmacokinetic profile of a drug candidate are critical parameters in its evaluation. Preladenant has been extensively characterized in a variety of preclinical and clinical studies. The following tables summarize the key quantitative data regarding its interaction with adenosine receptors and its disposition in biological systems.

Table 1: In Vitro Receptor Binding Affinity and Functional Potency of Preladenant

This table presents the binding affinity (Kᵢ) of preladenant for the four human adenosine receptor subtypes, demonstrating its high selectivity for the A₂AAR. Additionally, its functional potency (Kₑ) in a cAMP assay is provided.

| Parameter | Receptor Subtype | Value (nM) | Species | Notes |

| Binding Affinity (Kᵢ) | Human A₂AAR | 1.1[1][2] | Human | Demonstrates high affinity for the target receptor. |

| Human A₁AR | >1000[3] | Human | Over 900-fold selectivity versus the A₁ receptor. | |

| Human A₂BAR | >1000[3] | Human | High selectivity over the A₂B receptor. | |

| Human A₃AR | >1000[3] | Human | High selectivity over the A₃ receptor. | |

| Functional Potency (Kₑ) | Human A₂AAR | 1.3[1] | Human | Determined in a functional cAMP assay. |

| Human A₂BAR | 1200[1] | Human | Demonstrates 923-fold functional selectivity. |

Table 2: Pharmacokinetic Parameters of Preladenant

This table summarizes key pharmacokinetic parameters of preladenant in humans, providing insights into its absorption, distribution, metabolism, and excretion (ADME) profile.

| Parameter | Value | Species | Study Conditions |

| Time to Maximum Plasma Concentration (Tₘₐₓ) | ~1 hour[4] | Human | Single oral doses (5-200 mg)[4] |

| Maximum Plasma Concentration (Cₘₐₓ) | Dose-dependent increases up to 100 mg[4] | Human | Single oral doses[4] |

| Receptor Occupancy | ≥50% at 5 mg BID | Human | Estimated to be maintained for the majority of waking hours[5] |

Table 3: Clinical Efficacy of Preladenant in Parkinson's Disease Patients

This table highlights the clinical efficacy of preladenant in reducing "OFF" time in patients with Parkinson's disease from a Phase 2 clinical trial.

| Treatment Group (twice daily) | Mean Change in "OFF" Time from Baseline (hours) | p-value vs. Placebo |

| Preladenant 5 mg | -1.0[6] | 0.0486[6] |

| Preladenant 10 mg | -1.2[6] | 0.019[6] |

| Placebo | - | - |

Core Experimental Protocols

Reproducibility is a cornerstone of scientific research. This section provides detailed methodologies for two key in vitro assays used to characterize the interaction of preladenant with the A₂AAR.

Radioligand Binding Assay for A₂AAR

This protocol describes a competitive radioligand binding assay to determine the binding affinity (Kᵢ) of a test compound, such as preladenant, for the human A₂AAR.

Objective: To quantify the affinity of a test compound for the A₂AAR by measuring its ability to displace a radiolabeled antagonist.

Materials:

-

Membrane Preparation: Membranes from HEK293 cells stably expressing the human A₂AAR.

-

Radioligand: [³H]ZM241385 (a selective A₂AAR antagonist).

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4.

-

Non-specific Binding Control: A high concentration (e.g., 10 µM) of a non-radiolabeled A₂AAR antagonist (e.g., ZM241385 or theophylline).

-

Test Compound: Preladenant or other compounds of interest at various concentrations.

-

Filtration Apparatus: Glass fiber filters (e.g., GF/B) and a cell harvester.

-

Scintillation Counter.

Procedure:

-

Membrane Preparation:

-

Culture HEK293 cells expressing the human A₂AAR.

-

Harvest the cells and homogenize them in ice-cold Tris-HCl buffer.

-

Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

-

Centrifuge the resulting supernatant at high speed (e.g., 20,000 x g) to pellet the cell membranes.

-

Resuspend the membrane pellet in fresh buffer and determine the protein concentration (e.g., using a Bradford assay).

-

-

Assay Setup:

-

In a 96-well plate, add the following to each well in a final volume of 200 µL:

-

50 µL of assay buffer (for total binding) or non-specific binding control.

-

50 µL of the test compound at various concentrations.

-

50 µL of [³H]ZM241385 at a final concentration close to its K₋ (e.g., 1-3 nM).

-

50 µL of the membrane preparation (typically 10-20 µg of protein per well).

-

-

-

Incubation:

-

Incubate the plate at room temperature (e.g., 25°C) for 60-90 minutes to allow the binding to reach equilibrium.

-

-

Filtration and Washing:

-

Rapidly filter the contents of each well through the glass fiber filters using a cell harvester to separate bound from free radioligand.

-

Wash the filters several times with ice-cold assay buffer to remove any unbound radioligand.

-

-

Quantification:

-

Place the filters in scintillation vials with scintillation cocktail.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the test compound concentration.

-

Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding) from the resulting sigmoidal curve.

-

Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/K₋), where [L] is the concentration of the radioligand and K₋ is its dissociation constant.

-

cAMP Functional Assay for A₂AAR Antagonism

This protocol details a functional assay to determine the potency (e.g., IC₅₀ or Kₑ) of an A₂AAR antagonist like preladenant by measuring its ability to inhibit agonist-induced cyclic AMP (cAMP) production.

Objective: To assess the functional antagonism of a test compound at the A₂AAR by quantifying its effect on the intracellular cAMP signaling pathway.

Materials:

-

Cell Line: HEK293 cells stably expressing the human A₂AAR.

-

A₂AAR Agonist: NECA (5'-N-Ethylcarboxamidoadenosine) or CGS-21680.

-

Test Compound: Preladenant or other antagonists at various concentrations.

-

Phosphodiesterase (PDE) Inhibitor: e.g., IBMX (3-isobutyl-1-methylxanthine) or rolipram, to prevent cAMP degradation.

-

cAMP Detection Kit: A commercially available kit for measuring cAMP levels (e.g., HTRF, ELISA, or AlphaScreen-based).

-

Cell Culture Medium and Reagents.

Procedure:

-

Cell Seeding:

-

Seed the HEK293-hA₂AAR cells into a 96-well or 384-well plate at an appropriate density and allow them to adhere overnight.

-

-

Compound Pre-incubation:

-

Wash the cells with serum-free medium.

-

Pre-incubate the cells with various concentrations of the test compound (antagonist) in the presence of a PDE inhibitor for a defined period (e.g., 15-30 minutes) at 37°C.

-

-

Agonist Stimulation:

-

Add the A₂AAR agonist (e.g., NECA) at a concentration that elicits a submaximal response (e.g., EC₈₀) to all wells except the basal control wells.

-

Incubate for a specified time (e.g., 15-30 minutes) at 37°C to stimulate cAMP production.

-

-

Cell Lysis and cAMP Measurement:

-

Lyse the cells according to the protocol of the chosen cAMP detection kit.

-

Measure the intracellular cAMP levels using the detection kit's instructions.

-

-

Data Analysis:

-

Generate a standard curve for cAMP if required by the kit.

-

Calculate the percentage of inhibition of the agonist-induced cAMP response for each concentration of the test compound.

-

Plot the percentage of inhibition against the logarithm of the antagonist concentration.

-

Determine the IC₅₀ value from the resulting dose-response curve.

-

The Kₑ value can be calculated using the Schild equation if a full Schild analysis is performed.

-

Signaling Pathways and Experimental Workflows

Visualizing complex biological processes and experimental designs is crucial for understanding. The following diagrams, created using the DOT language for Graphviz, illustrate the A₂AAR signaling cascade and the workflows of the key experiments described above.

Caption: A₂A Adenosine Receptor Signaling Pathway.

Caption: Radioligand Binding Assay Workflow.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. selleckchem.com [selleckchem.com]

- 3. apexbt.com [apexbt.com]

- 4. Safety, tolerability and pharmacokinetics after single and multiple doses of preladenant (SCH420814) administered in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. openmedscience.com [openmedscience.com]

- 6. Preladenant in patients with Parkinson's disease and motor fluctuations: a phase 2, double-blind, randomised trial - PubMed [pubmed.ncbi.nlm.nih.gov]

Target Validation of A2A Adenosine Receptor (A2AAR) Antagonists: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the target validation studies for A2A adenosine receptor (A2AAR) antagonists. The A2AAR, a G-protein coupled receptor (GPCR), has emerged as a significant therapeutic target for a range of pathologies, most notably Parkinson's disease and various cancers.[1][2] This is due to its crucial role in modulating dopaminergic neurotransmission and immune responses.[3][4] This guide details the underlying signaling pathways, experimental workflows for target validation, key experimental protocols, and a summary of quantitative data for representative A2AAR antagonists.

A2AAR Signaling Pathways

The A2AAR is primarily coupled to the Gs alpha subunit of heterotrimeric G proteins.[5] Upon agonist binding, such as adenosine, the receptor undergoes a conformational change, leading to the activation of adenylyl cyclase. This enzyme catalyzes the conversion of ATP to cyclic AMP (cAMP).[5] The subsequent increase in intracellular cAMP levels activates Protein Kinase A (PKA), which in turn phosphorylates downstream targets, including the cAMP-responsive element-binding protein (CREB).[1] This signaling cascade ultimately modulates cellular functions, such as neurotransmitter release and immune cell activity. In the context of pathology, chronic activation of this pathway can contribute to immunosuppression in the tumor microenvironment and dampen dopaminergic signaling in the basal ganglia.[4][6]

Target Validation Workflow

The validation of A2AAR as a therapeutic target for a specific disease involves a multi-stage process that progresses from in vitro characterization to in vivo efficacy studies. This workflow is designed to build a strong body of evidence to support the progression of an antagonist into clinical development.

Quantitative Data for A2AAR Antagonists

The potency and selectivity of A2AAR antagonists are critical parameters determined during preclinical development. The following table summarizes the binding affinities (Ki) and functional potencies (IC50) for a selection of well-characterized A2AAR antagonists. Lower Ki and IC50 values indicate higher potency.

| Compound | hA2AAR Ki (nM) | hA1AR Ki (nM) | hA2BAR IC50 (nM) | hA3AR Ki (nM) | hA2AAR IC50 (nM) (cAMP Assay) | Reference(s) |

| Istradefylline (KW-6002) | 2.2 - 2.9 | 130 - 270 | >10000 | >10000 | 2.6 | [3] |

| Preladenant (SCH 420815) | 1.1 | 1,300 | >10,000 | >10,000 | 0.8 | [7] |

| ZM241385 | 0.46 - 1.1 | 470 - 1,200 | 2,700 | 2,100 | 1.6 | [3] |

| Ciforadenant (CPI-444) | 3.54 | 191 | 1526 | 2454 | 11 | [8] |

| Tozadenant (SYN115) | 4.3 | 2,100 | >10,000 | >10,000 | 3.9 | [7] |

| Vipadenant (BIIB014) | 0.13 | 1,400 | >10,000 | >10,000 | 0.18 | [7] |

| PBF-509 | 12 | 2500 | 1000 | 5000 | 72.8 | [9] |

Detailed Experimental Protocols

Radioligand Binding Assay

This assay directly measures the affinity of a test compound for the A2AAR by competing with a radiolabeled ligand.

Materials:

-

HEK293 or CHO cells stably expressing the human A2AAR.

-

Membrane preparation buffer: 50 mM Tris-HCl, pH 7.4.

-

Assay buffer: 50 mM Tris-HCl, 10 mM MgCl2, pH 7.4.

-

Radioligand: [3H]ZM241385 or [3H]CGS21680.

-

Non-specific binding control: A high concentration of a known A2AAR antagonist (e.g., 10 µM ZM241385).

-

Test compounds.

-

GF/B glass fiber filters.

-

Scintillation cocktail and counter.

Protocol:

-

Membrane Preparation:

-

Culture and harvest cells expressing the A2AAR.

-

Homogenize cells in ice-cold membrane preparation buffer.

-

Centrifuge at low speed to remove nuclei and debris.

-

Centrifuge the supernatant at high speed to pellet the membranes.

-

Resuspend the membrane pellet in assay buffer and determine the protein concentration.

-

-

Binding Reaction:

-

In a 96-well plate, add assay buffer, radioligand (at a concentration near its Kd), and varying concentrations of the test compound.

-

For total binding wells, add buffer instead of the test compound.

-

For non-specific binding wells, add the non-specific binding control.

-

Add the membrane preparation to initiate the binding reaction.

-

Incubate at room temperature for 60-90 minutes.

-

-

Termination and Detection:

-

Rapidly filter the reaction mixture through GF/B filters using a cell harvester.

-

Wash the filters with ice-cold assay buffer to remove unbound radioligand.

-

Place the filters in scintillation vials with scintillation cocktail.

-

Measure the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of the test compound concentration.

-

Determine the IC50 value using non-linear regression.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[10]

-

cAMP Accumulation Assay

This functional assay measures the ability of an antagonist to inhibit agonist-stimulated cAMP production.

Materials:

-

HEK293 or CHO cells stably expressing the human A2AAR.

-

Cell culture medium.

-

Stimulation buffer (e.g., HBSS with HEPES and a phosphodiesterase inhibitor like IBMX).

-

A2AAR agonist (e.g., NECA or CGS21680).

-

Test compounds.

-

cAMP detection kit (e.g., HTRF, ELISA, or AlphaScreen).

Protocol:

-

Cell Preparation:

-

Seed cells in a 96-well or 384-well plate and allow them to adhere overnight.

-

-

Antagonist Incubation:

-

Remove the culture medium and add varying concentrations of the test compound diluted in stimulation buffer.

-

Incubate for a pre-determined time (e.g., 15-30 minutes) at room temperature.

-

-

Agonist Stimulation:

-

Add a fixed concentration of the A2AAR agonist (typically the EC80 concentration) to all wells except the basal control wells.

-

Incubate for a specified time (e.g., 30 minutes) at room temperature.

-

-

cAMP Detection:

-

Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions for the chosen detection kit.

-

-

Data Analysis:

-

Plot the cAMP concentration against the logarithm of the test compound concentration.

-

Determine the IC50 value, which represents the concentration of the antagonist that causes a 50% inhibition of the agonist-stimulated cAMP response, using non-linear regression.

-

In Vivo Model: 6-Hydroxydopamine (6-OHDA) Rat Model of Parkinson's Disease

This is a widely used preclinical model to assess the efficacy of anti-parkinsonian drugs.[11][12][13]

Materials:

-

Male Sprague-Dawley or Wistar rats.

-

6-hydroxydopamine (6-OHDA).

-

Ascorbic acid-saline solution.

-

Stereotaxic apparatus.

-

Anesthesia (e.g., isoflurane).

-

Microsyringe pump.

-

Test A2AAR antagonist.

-

Vehicle control.

-

Dopaminergic agonist (e.g., apomorphine or L-DOPA) for rotational behavior assessment.

Protocol:

-

Surgical Procedure:

-

Anesthetize the rat and place it in the stereotaxic frame.

-

Make a midline incision on the scalp to expose the skull.

-

Drill a small hole at the stereotaxic coordinates corresponding to the medial forebrain bundle or the striatum.

-

Slowly infuse a solution of 6-OHDA in ascorbic acid-saline into the target brain region using a microsyringe pump.[14]

-

Leave the needle in place for a few minutes before slowly retracting it.

-

Suture the incision and allow the animal to recover.

-

-

Drug Administration:

-

After a recovery period (typically 2-3 weeks), administer the test A2AAR antagonist or vehicle to the rats via the desired route (e.g., oral gavage, intraperitoneal injection).

-

-

Behavioral Assessment:

-

Rotational Behavior: Administer a dopaminergic agonist (e.g., apomorphine) and record the number of full body rotations contralateral to the lesioned side over a set period.[15][16] A reduction in rotations in the antagonist-treated group compared to the vehicle group indicates efficacy.

-

Cylinder Test: Place the rat in a transparent cylinder and record the number of times it rears and touches the wall with its ipsilateral, contralateral, or both forepaws.[16] An increase in the use of the contralateral paw in the treated group suggests motor improvement.

-

Stepping Test: Hold the rat and allow one forepaw to touch a moving treadmill. Count the number of adjusting steps taken.[11][12] An increase in the number of steps with the contralateral paw indicates improved motor function.

-

Logical Relationships in Target Validation

The process of A2AAR antagonist target validation follows a logical progression, where each stage provides critical information that informs the decision to proceed to the next. The relationships between these stages are crucial for a successful drug discovery program.

References

- 1. Adenosine A2A Receptor Antagonists in Neurodegenerative Diseases: Huge Potential and Huge Challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Adenosine A2A receptor antagonists: from caffeine to selective non-xanthines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A2A adenosine receptor agonists, antagonists, inverse agonists and partial agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Discovery of a potent, selective, and tumor-suppressing antibody antagonist of adenosine A2A receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Next steps for clinical translation of adenosine pathway inhibition in cancer immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Adenosine A3 receptor Inhibitors (IC50, Ki) | AAT Bioquest [aatbio.com]

- 9. Targeting the adenosine 2A receptor in non-small cell lung cancer: shooting with blank bullets? - Garcia-Lorenzo - Translational Lung Cancer Research [tlcr.amegroups.org]

- 10. botdb.abcc.ncifcrf.gov [botdb.abcc.ncifcrf.gov]

- 11. The 6-hydroxydopamine Rat Model of Parkinson's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Video: The 6-hydroxydopamine Rat Model of Parkinson's Disease [jove.com]

- 13. Modeling Parkinson’s Disease in Rats | Thermo Fisher Scientific - US [thermofisher.com]

- 14. conductscience.com [conductscience.com]

- 15. mdbneuro.com [mdbneuro.com]

- 16. Frontiers | Gait Analysis for Early Detection of Motor Symptoms in the 6-OHDA Rat Model of Parkinson's Disease [frontiersin.org]

Introduction to A2A Adenosine Receptor (A2AAR) Antagonists

An in-depth literature review and background on A2A adenosine receptor (A2AAR) antagonists are provided below, tailored for researchers, scientists, and drug development professionals. This guide includes a summary of quantitative data, detailed experimental protocols, and visualizations of key pathways and workflows.

The A2A adenosine receptor (A2AAR) is a G-protein coupled receptor (GPCR) belonging to the P1 purinergic receptor family. It is activated by the endogenous ligand adenosine. A2AARs are highly expressed in the basal ganglia of the brain, particularly the striatum, as well as on various immune cells, platelets, and blood vessels. Their role in modulating dopaminergic signaling and immune responses has made them a significant target for drug development, particularly for neurodegenerative disorders and immuno-oncology.

A2AAR antagonists are compounds that block the action of adenosine at the A2A receptor. By doing so, they can potentiate dopamine D2 receptor signaling in the brain, which is beneficial in Parkinson's disease. In the context of cancer, adenosine in the tumor microenvironment suppresses the activity of immune cells; A2AAR antagonists can reverse this immunosuppression and enhance anti-tumor immunity.

A2AAR Signaling Pathway

The A2AAR is primarily coupled to the Gs alpha subunit (Gαs) of a heterotrimeric G protein. Upon activation by adenosine, the Gαs subunit stimulates adenylyl cyclase, which leads to an increase in intracellular cyclic adenosine monophosphate (cAMP). This, in turn, activates Protein Kinase A (PKA), which phosphorylates various downstream targets, leading to the cellular response.

Caption: The A2AAR Gs-protein coupled signaling cascade.

Quantitative Data for Selected A2AAR Antagonists

The following table summarizes the binding affinities (Ki) and functional potencies (IC50) of several notable A2AAR antagonists. These values indicate the concentration of the antagonist required to occupy 50% of the receptors (Ki) or to inhibit 50% of the receptor's response (IC50).

| Compound Name | Binding Affinity (Ki) at human A2AAR (nM) | Functional Potency (IC50) (nM) | Development Status/Indication |

| Istradefylline (KW-6002) | 1.3 - 2.9 | 2.2 - 8.4 | Approved for Parkinson's Disease |

| Preladenant (SCH 420814) | 0.7 - 1.1 | 1.9 - 4.6 | Discontinued (Parkinson's Disease) |

| Tozadenant (SYN115) | 2.5 - 11 | 20 - 46 | Discontinued (Parkinson's Disease) |

| Ciforadenant (CPI-444) | ~1.4 | ~13 | Clinical trials (Immuno-oncology) |

| AZD4635 | ~0.78 | ~2.5 | Clinical trials (Immuno-oncology) |

| ZM241385 | 0.2 - 1.6 | 1.9 - 17 | Preclinical tool compound |

Experimental Protocols

Detailed methodologies for key experiments used in the characterization of A2AAR antagonists are outlined below.

Radioligand Binding Assay

This assay measures the ability of a test compound to displace a radiolabeled ligand from the A2AAR, allowing for the determination of the binding affinity (Ki).

Methodology:

-

Membrane Preparation: Human A2AAR-expressing cell lines (e.g., HEK293) are cultured and harvested. The cells are then lysed, and the cell membranes are isolated through centrifugation.

-

Assay Buffer: A typical buffer used is 50 mM Tris-HCl, pH 7.4.

-

Radioligand: A selective A2AAR radioligand, such as [³H]ZM241385 or [³H]CGS21680, is used at a concentration near its Kd.

-

Incubation: Membranes are incubated with the radioligand and varying concentrations of the test antagonist in the assay buffer. Non-specific binding is determined in the presence of a high concentration of a non-labeled antagonist (e.g., 10 µM ZM241385).

-

Termination and Filtration: The binding reaction is terminated by rapid filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester. The filters are then washed with ice-cold assay buffer to remove unbound radioligand.

-

Quantification: The radioactivity retained on the filters is measured by liquid scintillation counting.

-

Data Analysis: The IC50 value (concentration of antagonist that displaces 50% of the radioligand) is determined using non-linear regression analysis. The Ki is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

cAMP Accumulation Assay

This functional assay measures the ability of an antagonist to block the agonist-induced production of cAMP.

Methodology:

-

Cell Culture: A cell line expressing the human A2AAR (e.g., CHO or HEK293) is seeded in multi-well plates.

-

Pre-incubation: Cells are pre-incubated with a phosphodiesterase inhibitor (e.g., IBMX) to prevent the degradation of cAMP.

-

Antagonist and Agonist Addition: Cells are then treated with varying concentrations of the test antagonist, followed by the addition of a fixed concentration of an A2AAR agonist (e.g., NECA or CGS21680) to stimulate cAMP production.

-

Cell Lysis: After incubation, the cells are lysed to release intracellular cAMP.

-

cAMP Quantification: The concentration of cAMP in the cell lysate is measured using a variety of methods, such as competitive enzyme-linked immunosorbent assay (ELISA), homogenous time-resolved fluorescence (HTRF), or AlphaScreen.

-

Data Analysis: The IC50 value, representing the concentration of antagonist that inhibits 50% of the agonist-induced cAMP production, is calculated by fitting the data to a sigmoidal dose-response curve.

Drug Discovery and Development Workflow

The process of discovering and developing an A2AAR antagonist involves several key stages, from initial screening to clinical trials.

Caption: A generalized workflow for A2AAR antagonist development.

Logical Relationship in Immuno-Oncology

In the tumor microenvironment, high levels of adenosine suppress the function of immune cells like T-cells and Natural Killer (NK) cells by binding to A2AARs. A2AAR antagonists block this interaction, thereby restoring the anti-tumor immune response.

Caption: Mechanism of A2AAR antagonists in cancer immunotherapy.

"A2AAR antagonist 2" therapeutic potential in neurology

An In-depth Technical Guide on the Therapeutic Potential of A2A Adenosine Receptor (A2AAR) Antagonists in Neurology

Audience: Researchers, scientists, and drug development professionals.

Introduction

The A2A adenosine receptor (A2AAR), a G-protein coupled receptor, has garnered significant attention as a therapeutic target for a spectrum of neurological disorders. Predominantly expressed in the basal ganglia, a region critical for motor control, A2AARs modulate neuronal activity and inflammation.[1] Their antagonism has demonstrated considerable therapeutic promise, particularly in conditions underscored by dopaminergic dysfunction and neuroinflammation, such as Parkinson's disease and Alzheimer's disease.[2][3][4] Istradefylline, a selective A2AAR antagonist, is the first in its class to receive FDA approval for treating Parkinson's disease, validating the therapeutic potential of this target.[1][2][5][6][7] This technical guide provides a detailed overview of the core mechanism of action, quantitative data from key studies, relevant experimental protocols, and the therapeutic landscape of A2AAR antagonists in neurology.

Core Mechanism of Action and Signaling Pathway

A2AARs are primarily coupled to the Gs/Golf family of G-proteins.[8] Upon activation by endogenous adenosine, the receptor stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) and subsequent activation of Protein Kinase A (PKA).[8][9] This signaling cascade is pivotal in modulating neurotransmission.

In the striatum, A2AARs are highly co-localized on striatopallidal GABAergic neurons with dopamine D2 receptors, where they form functional heteromers and exert an antagonistic interaction.[8] Activation of A2AARs functionally counteracts D2 receptor signaling, thereby inhibiting motor function. A2AAR antagonists block the binding of adenosine, which reduces the inhibitory influence on the D2 receptor-mediated signaling. This enhances dopaminergic neurotransmission indirectly, providing a non-dopaminergic approach to improving motor function in diseases like Parkinson's.[6][7][10]

Figure 1: A2AAR signaling cascade and point of antagonist intervention.

Therapeutic Applications and Quantitative Data

Parkinson's Disease (PD)

A2AAR antagonists are primarily developed as an adjunctive therapy to levodopa for PD patients experiencing motor fluctuations ("off" episodes).[6][10] By modulating the indirect basal ganglia pathway, they improve motor control without directly acting on dopamine receptors.[5][6]

Table 1: Summary of Clinical Trial Data for A2AAR Antagonists in Parkinson's Disease

| Compound | Trial Phase | Study Population | Dosage | Key Outcome | Reference |

| Istradefylline | Phase 3 / Approved | PD patients on levodopa with "off" episodes | 20-40 mg/day | Significant reduction in daily "off" time vs. placebo | [5] |

| Preladenant | Phase 2 | PD patients on levodopa with motor fluctuations | 5-10 mg (twice daily) | Significant reduction in mean daily "off" time vs. placebo | [11] |